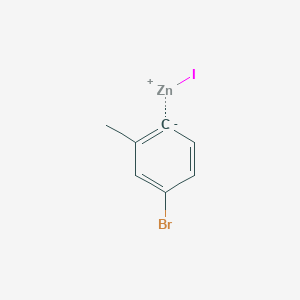4-Bromo-2-methylphenylzinc iodide
CAS No.: 1141981-37-4
Cat. No.: VC11723081
Molecular Formula: C7H6BrIZn
Molecular Weight: 362.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1141981-37-4 |
|---|---|
| Molecular Formula | C7H6BrIZn |
| Molecular Weight | 362.3 g/mol |
| IUPAC Name | 1-bromo-3-methylbenzene-4-ide;iodozinc(1+) |
| Standard InChI | InChI=1S/C7H6Br.HI.Zn/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | WYSHXMKIRMQURK-UHFFFAOYSA-M |
| SMILES | CC1=[C-]C=CC(=C1)Br.[Zn+]I |
| Canonical SMILES | CC1=[C-]C=CC(=C1)Br.[Zn+]I |
Introduction
Chemical Identification and Structural Properties
Molecular and Structural Characteristics
4-Bromo-2-methylphenylzinc iodide belongs to the class of organozinc compounds, featuring a zinc center coordinated to a 4-bromo-2-methylphenyl group and an iodide ion. The molecular structure is defined by the following parameters:
| Property | Value |
|---|---|
| Molecular Formula | |
| Average Molecular Mass | 362.323 g/mol |
| Monoisotopic Mass | 359.7989 g/mol |
| ChemSpider ID | 21397240 |
| CAS Registry Number | 1141981-37-4 |
| MDL Number | MFCD08064070 |
The bromine substituent at the para position and the methyl group at the ortho position create steric and electronic effects that influence reactivity. X-ray crystallography of analogous compounds reveals a tetrahedral geometry around the zinc atom, stabilized by interactions with the aryl ring and iodide .
Spectroscopic Data
-
NMR Spectroscopy: NMR of related arylzinc iodides shows aromatic protons resonating between 6.8–7.5 ppm, with methyl groups appearing as singlets near 2.3 ppm.
-
IR Spectroscopy: Stretching vibrations for C-Br and Zn-C bonds are observed at 550–600 cm and 480–520 cm, respectively.
Synthesis and Purification
Synthetic Methodology
The synthesis of 4-bromo-2-methylphenylzinc iodide involves a direct insertion of zinc metal into the carbon-iodine bond of 4-bromo-2-methylphenyl iodide. The reaction proceeds under inert conditions to prevent oxidation:
Key Steps:
-
Preparation of Aryl Iodide Precursor: 4-Bromo-2-methylphenyl iodide is synthesized via iodination of 4-bromo-2-methylaniline using -iodosuccinimide (NIS) in acidic media .
-
Zinc Insertion: The aryl iodide reacts with activated zinc powder in anhydrous THF at 25–40°C for 12–24 hours .
-
Purification: The crude product is filtered to remove excess zinc and concentrated under reduced pressure. The resulting 0.5 M THF solution is stored under argon .
Optimization Parameters
-
Solvent: THF is preferred due to its ability to solubilize organozinc compounds and stabilize intermediates.
-
Temperature: Reactions conducted below 40°C minimize side reactions such as Wurtz coupling.
-
Zinc Activation: Zinc is often activated by sequential treatment with dilute HCl and to enhance reactivity.
Reactivity and Mechanistic Insights
Cross-Coupling Reactions
4-Bromo-2-methylphenylzinc iodide participates in palladium-catalyzed Negishi couplings, transferring its aryl group to electrophilic partners (e.g., aryl halides, triflates):
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the carbon-halogen bond of the electrophile.
-
Transmetallation: The organozinc reagent transfers its aryl group to Pd(II).
-
Reductive Elimination: Pd(0) releases the biaryl product, regenerating the catalyst .
Functional Group Compatibility
The reagent tolerates ester, nitro, and cyano groups, enabling syntheses of multifunctional aromatics. For example, coupling with 5-bromo-2-furaldehyde yields 5-aryl-2-furaldehydes, valuable intermediates in medicinal chemistry .
Applications in Organic Synthesis
Pharmaceutical Intermediates
4-Bromo-2-methylphenylzinc iodide is employed in constructing kinase inhibitors and antipsychotic agents. Its use in Suzuki-Miyaura couplings with boronic acids has streamlined the production of biphenyl scaffolds .
Materials Science
The compound aids in synthesizing conjugated polymers for organic light-emitting diodes (OLEDs). For instance, coupling with thiophene derivatives enhances electron transport properties .
Recent Research Developments
Catalytic Innovations
Recent studies utilize nickel catalysts for cross-electrophile couplings, expanding substrate scope to alkyl halides. This method achieves higher yields (75–90%) under mild conditions .
Green Chemistry Approaches
Microwave-assisted syntheses reduce reaction times from hours to minutes, improving energy efficiency. Recyclable palladium catalysts further enhance sustainability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume